Ludaconitine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H45NO9 |

|---|---|

Molecular Weight |

587.7 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C32H45NO9/c1-6-33-15-29(16-38-2)19(34)12-20(39-3)32-18-13-30(36)21(40-4)14-31(37,23(26(32)33)24(41-5)25(29)32)22(18)27(30)42-28(35)17-10-8-7-9-11-17/h7-11,18-27,34,36-37H,6,12-16H2,1-5H3/t18-,19-,20+,21+,22-,23?,24+,25-,26?,27+,29+,30-,31-,32?/m1/s1 |

InChI Key |

WCJLKJORIRSXRT-YOMSJULOSA-N |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@@]6(C[C@@H]4[C@@H]5[C@@H]6OC(=O)C7=CC=CC=C7)O)OC)O)OC)OC)O)COC |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)O)OC)OC)O)COC |

Origin of Product |

United States |

Foundational & Exploratory

Ludaconitine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a C19-norditerpenoid alkaloid isolated from Aconitum spicatum, has emerged as a compound of interest due to its notable biological activity. This document provides a detailed overview of the chemical structure, physicochemical properties, and known biological effects of this compound. It includes a summary of its antileishmanial activity, along with the experimental protocols utilized for its isolation and biological evaluation. Furthermore, this guide presents the available spectral data for this compound and explores the potential signaling pathways implicated in its mechanism of action. The information is structured to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

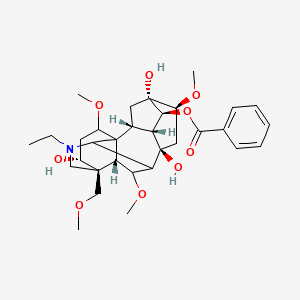

This compound is a complex diterpenoid alkaloid with the chemical formula C32H45NO9.[1] Its structure is characterized by a polycyclic aconitane skeleton.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 82244-72-7 |

| Molecular Formula | C32H45NO9[1] |

| Molecular Weight | 587.71 g/mol [2] |

| IUPAC Name | [(1R,10R,11S,12R,13R,15S)-11-ethyl-4,12-dihydroxy-5,13,15-trimethoxy-1-(methoxymethyl)-10,14-dioxa-8-azapentacyclo[10.5.2.1¹⁰,¹³.0¹,⁵.0⁸,¹²]icosan-3-yl] benzoate |

| SMILES | O(C)[C@@H]1[C@@]23[C@]4(--INVALID-LINK--(CN(CC)[C@@]2(--INVALID-LINK--([C@]5(O)[C@@]6([C@]3(C--INVALID-LINK--([C@@H]6OC(=O)C7=CC=CC=C7)--INVALID-LINK--C5)[H])[H])[H])[H])--INVALID-LINK--C1)[H][2] |

| Synonyms | 14-benzoylpseudaconine[3] |

Physicochemical Properties

The available data on the physicochemical properties of this compound are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White solid |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Soluble in DMSO. |

| Predicted Relative Density | 1.35 g/cm³ |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |

Biological Activity

The primary reported biological activity of this compound is its antileishmanial effect.

Antileishmanial Activity

This compound has demonstrated in vitro activity against Leishmania major.

Table 3: In Vitro Antileishmanial Activity of this compound

| Parameter | Value | Reference |

| IC50 against Leishmania major | 36.10 µg/mL |

Experimental Protocols

Isolation and Purification of this compound from Aconitum spicatum

A general procedure for the isolation of diterpenoid alkaloids from Aconitum species involves the following steps. It is important to note that specific details for this compound may vary.

Methodology:

-

Extraction: The air-dried and powdered roots of Aconitum spicatum are extracted with a suitable solvent, such as dichloromethane, at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning method to selectively extract the alkaloidal components.

-

Chromatographic Purification: The crude alkaloid fraction is then purified using chromatographic techniques, such as column chromatography over silica gel or alumina, to isolate the individual alkaloids.

-

Isolation: Through this process, this compound, along with other alkaloids like indaconitine and chasmaconitine, can be isolated.

In Vitro Antileishmanial Activity Assay

The following is a generalized protocol for determining the in vitro antileishmanial activity of a compound against the promastigote form of Leishmania.

Methodology:

-

Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of test concentrations.

-

Incubation: The cultured promastigotes are incubated with the various concentrations of this compound in 96-well plates for a specified period, typically 72 hours.

-

Controls: A standard antileishmanial drug (e.g., pentamidine) is used as a positive control, and the solvent used to dissolve the compound serves as a negative control.

-

Viability Assessment: After the incubation period, parasite viability is assessed using methods such as direct counting with a hemocytometer or colorimetric assays (e.g., MTT assay).

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Spectral Data

Table 4: Spectroscopic Analysis of this compound

| Technique | Description |

| 1H NMR | Used to determine the proton environment in the molecule, providing information on the number of different types of protons and their connectivity. |

| 13C NMR | Provides information about the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | Used to determine the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation. |

Signaling Pathways and Mechanism of Action

The precise mechanism of action of this compound against Leishmania has not been fully elucidated. However, the survival of Leishmania parasites within host macrophages is known to involve the manipulation of various host cell signaling pathways. The parasite employs strategies to evade the host's immune response, including the modulation of pathways involved in apoptosis, inflammatory responses, and oxidative stress.

Potential mechanisms by which this compound may exert its antileishmanial effect could involve:

-

Direct inhibition of essential parasite enzymes: this compound could target enzymes crucial for the parasite's survival and replication.

-

Disruption of parasite signaling pathways: The compound might interfere with signaling cascades within the Leishmania parasite that are vital for its lifecycle.

-

Modulation of host-parasite interactions: this compound could potentially interfere with the parasite's ability to manipulate host cell signaling, thereby allowing the host's immune system to clear the infection.

Further research is required to delineate the specific molecular targets and signaling pathways affected by this compound in Leishmania.

Conclusion

This compound is a diterpenoid alkaloid with promising antileishmanial activity. This guide has summarized the current knowledge regarding its chemical structure, properties, and biological effects. The provided experimental protocols offer a foundation for further research into this and similar natural products. The elucidation of its precise mechanism of action and the acquisition of detailed spectral data will be crucial for its potential development as a therapeutic agent. This document serves as a comprehensive resource to facilitate and guide future investigations into the therapeutic potential of this compound.

References

In-Depth Technical Guide to Ludaconitine: A Diterpenoid Alkaloid with Antileishmanial Potential

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

Ludaconitine, a complex diterpenoid alkaloid, has been identified as a promising natural product with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental procedures relevant to its study.

| Property | Value | Reference |

| CAS Number | 82144-72-7 | [1][2][3] |

| Molecular Formula | C₃₂H₄₅NO₉ | [1][2] |

| Source | Aconitum spicatum (Bruhl) Stapf |

Biological Activity: Antileishmanial Effects

This compound has demonstrated notable in vitro activity against the protozoan parasite Leishmania major, the causative agent of cutaneous leishmaniasis.

| Biological Activity | Measurement | Value | Species Tested | Reference |

| Antileishmanial Activity | IC₅₀ | 36.10 ± 3.4 µg/mL | Leishmania major | |

| Cytotoxicity | Concentration | No cytotoxicity observed at 30 µM | MCF7, HeLa, PC3 cancer cell lines, and 3T3 normal fibroblast cell line |

Experimental Protocols

While the definitive, detailed experimental protocol for the antileishmanial activity of this compound from the primary literature is not fully available, a generalized protocol for in vitro antileishmanial assays on natural products can be constructed. This serves as a foundational guide for researchers looking to replicate or build upon existing findings.

General In Vitro Antileishmanial Assay Protocol (Promastigote Model)

This protocol outlines the typical steps involved in assessing the efficacy of a compound against the promastigote stage of Leishmania species.

1. Parasite Culture:

-

Leishmania major promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

The culture is maintained at 24°C.

2. Compound Preparation:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions are made to achieve the desired final concentrations for the assay.

3. Assay Procedure:

-

In a 96-well microtiter plate, 1 x 10⁶ promastigotes/mL are seeded in each well.

-

The serially diluted this compound is added to the wells.

-

A positive control (e.g., Amphotericin B) and a negative control (DMSO vehicle) are included.

-

The plates are incubated at 24°C for 72 hours.

4. Viability Assessment:

-

Parasite viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The optical density is measured at a specific wavelength (typically 570 nm) using a microplate reader.

5. Data Analysis:

-

The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Logical Workflow for Antileishmanial Drug Discovery

The process of identifying and validating a potential antileishmanial compound like this compound follows a structured workflow.

References

Ludaconitine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a C19-diterpenoid alkaloid, is a naturally occurring compound found within the plant genera Aconitum and Delphinium. Belonging to the highly toxic class of aconitine-type alkaloids, this compound has garnered scientific interest for its potential biological activities, notably its anti-leishmanial properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological effects and potential mechanisms of action. Quantitative data from representative isolation protocols are presented, and key experimental workflows are visualized to facilitate a deeper understanding for researchers in natural product chemistry and drug development.

Natural Sources of this compound

This compound is primarily isolated from plant species belonging to the Ranunculaceae family, specifically within the genera Aconitum and Delphinium. These plants are widely distributed in the Northern Hemisphere and are known for their rich composition of diterpenoid alkaloids, which serve as a chemical defense mechanism.

The principal documented source of this compound is Aconitum spicatum .[1] Other species within the Aconitum genus, such as Aconitum pendulum and Aconitum flavum, are also known to produce a variety of diterpenoid alkaloids and represent potential, though less characterized, sources of this compound.[2][3]

The genus Delphinium, commonly known as larkspur, is another significant source of related diterpenoid alkaloids. While the presence of this compound itself is not as extensively documented in this genus, species such as Delphinium tatsienense are known to contain a diverse array of similar C19 and C20-diterpenoid alkaloids.[4][5] Research into the alkaloid profiles of various Delphinium species is ongoing, and it is plausible that other species may also contain this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural plant sources is a multi-step process that involves extraction, partitioning, and chromatographic purification. The general workflow for isolating diterpenoid alkaloids from Aconitum and Delphinium species can be adapted for the specific isolation of this compound.

General Experimental Protocol for Diterpenoid Alkaloid Isolation

The following protocol is a generalized procedure based on methods used for the isolation of related alkaloids from Aconitum species.

1. Plant Material Preparation:

-

The roots or whole plants of the selected species (e.g., Aconitum spicatum) are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material is subjected to extraction with an organic solvent. Ethanol is a commonly used solvent for this purpose.

-

The extraction is typically performed at room temperature with stirring or through maceration over several days. This process is often repeated multiple times to ensure the exhaustive extraction of the alkaloids.

3. Acid-Base Partitioning:

-

The crude ethanolic extract is concentrated under reduced pressure to yield a residue.

-

The residue is then dissolved in an acidic aqueous solution (e.g., 2% tartaric acid) and filtered to remove insoluble materials.

-

The acidic solution is washed with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly basic compounds.

-

The pH of the aqueous layer is then adjusted to basic (pH 9-10) with a base such as ammonia water.

-

The basic solution is then extracted with a chlorinated solvent like dichloromethane or chloroform. The alkaloids, being basic, will partition into the organic layer.

-

The organic layers are combined, washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkaloid fraction.

4. Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography for separation. A variety of stationary phases can be used, including silica gel and alumina.

-

A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or petroleum ether-acetone can be used.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the fractions containing this compound is achieved through repeated column chromatography or by using more advanced techniques such as preparative high-performance liquid chromatography (HPLC) or counter-current chromatography.

Quantitative Data from a Representative Isolation of Diterpenoid Alkaloids

| Compound | Crude Extract (g) | Yield (mg) | Purity (%) |

| Guanfu base I | 3.5 | 356 | 96.40 |

| Guanfu base A | 3.5 | 578 | 97.2 |

| Atisine | 3.5 | 74 | 97.5 |

| Guanfu base F | 3.5 | 94 | 98.1 |

| Guanfu base G | 3.5 | 423 | 98.9 |

| Guanfu base R | 3.5 | 67 | 98.3 |

| Guanfu base P | 3.5 | 154 | 98.4 |

Data adapted from a study on the isolation of diterpenoid alkaloids from Aconitum coreanum.

Biological Activity and Potential Signaling Pathways

The biological activities of Aconitum alkaloids are well-documented, with many exhibiting potent cardiotoxic and neurotoxic effects. These toxicities are often attributed to their interaction with voltage-gated sodium channels in excitable membranes.

Anti-leishmanial Activity of this compound

The most specifically reported biological activity of this compound is its anti-leishmanial activity. Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The mechanism by which this compound exerts its anti-leishmanial effect has not been fully elucidated. However, the investigation into the mechanisms of other anti-leishmanial compounds suggests potential targets. These can include interference with the parasite's cellular processes such as DNA replication, protein synthesis, or redox metabolism. Further research is required to determine the specific molecular targets of this compound within the Leishmania parasite.

General Biological Activities of Related Aconitum Alkaloids

Many Aconitum alkaloids have been investigated for a range of pharmacological activities, including analgesic and anti-inflammatory effects. For instance, aconitine, a closely related alkaloid, has been shown to induce apoptosis in cell lines through the modulation of mitochondrial and death receptor signaling pathways. While these findings are not directly attributable to this compound, they provide a basis for future research into its own potential pharmacological effects and mechanisms of action.

Visualizations

Experimental Workflow for Diterpenoid Alkaloid Isolation

Figure 1. Generalized workflow for the isolation of this compound.

Hypothetical Signaling Pathway for Anti-leishmanial Activity

As the specific mechanism of this compound's anti-leishmanial activity is unknown, the following diagram illustrates a hypothetical signaling pathway based on the known mechanisms of other anti-leishmanial drugs that lead to parasite cell death.

Figure 2. Hypothetical signaling pathway for this compound's anti-leishmanial activity.

Conclusion

This compound represents a compelling natural product with demonstrated anti-leishmanial activity. While its primary sources in the Aconitum and Delphinium genera are known, further research is needed to quantify its abundance in various species and to optimize isolation protocols to improve yields and purity. The detailed experimental methodologies for related diterpenoid alkaloids provide a strong foundation for the development of a standardized isolation procedure for this compound. Future investigations should focus on elucidating the precise mechanism of its anti-leishmanial action and exploring other potential pharmacological activities. A thorough understanding of its biological targets and signaling pathways will be crucial for its potential development as a therapeutic agent.

References

- 1. ABC Herbalgram Website [herbalgram.org]

- 2. Aconitum pendulum and Aconitum flavum: A narrative review on traditional uses, phytochemistry, bioactivities and processing methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid visual characterization of alkaloid changes in traditional processing of Tibetan medicine Aconitum pendulum by high-performance thin-layer chromatography coupled with desorption electrospray ionization mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Uncharted Path: Elucidating the Biosynthesis of Ludaconitine in Aconitum Species

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ludaconitine, a highly toxic C19-diterpenoid alkaloid found in various Aconitum species, presents a formidable challenge to synthetic chemists and a compelling subject for biochemists. Its complex hexacyclic structure, adorned with multiple stereocenters and oxygenated functional groups, is a testament to the intricate enzymatic machinery evolved by these plants. While the complete biosynthetic pathway of this compound remains to be fully elucidated, significant strides have been made in understanding the general pathway of C19-diterpenoid alkaloid biosynthesis. This technical guide synthesizes the current knowledge, presenting a putative biosynthetic pathway for this compound, summarizing quantitative data on related alkaloids, detailing relevant experimental protocols, and providing visual representations of the key biochemical transformations. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development, aiming to accelerate the discovery and characterization of the enzymes responsible for this compound's formation and to pave the way for its potential biotechnological production.

Introduction

The genus Aconitum, commonly known as monkshood or wolfsbane, is notorious for producing a diverse array of highly toxic diterpenoid alkaloids. These compounds, while posing a significant toxicological risk, also hold potential pharmacological activities. This compound is a prominent member of the C19-diterpenoid alkaloids, a class of compounds characterized by a complex aconitine-type skeleton. The biosynthesis of these intricate molecules is a multi-step process involving a cascade of enzymatic reactions that build and decorate a core diterpene scaffold. Understanding this pathway is crucial for several reasons: it can provide insights into the evolution of metabolic diversity in plants, offer tools for the chemo-taxonomic classification of Aconitum species, and enable the heterologous production of these alkaloids for pharmacological research, mitigating the need for extraction from often rare and endangered plant sources.

This guide will first outline the established early stages of diterpenoid alkaloid biosynthesis, leading to the formation of the C20 precursors. Subsequently, a putative pathway for the conversion of these precursors into the C19 skeleton and its subsequent modification to yield this compound will be presented. This proposed pathway is based on the known chemical structures of intermediates and the types of enzymatic reactions commonly observed in alkaloid biosynthesis.

The General Biosynthetic Pathway of C19-Diterpenoid Alkaloids

The biosynthesis of C19-diterpenoid alkaloids, including this compound, is believed to originate from the C20-diterpenoid alkaloid pathway. The initial steps leading to the formation of the diterpene skeleton are relatively well-understood and are summarized below.

Formation of the C20 Diterpene Skeleton

The journey begins with the universal precursor for terpenes, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in plastids. A series of cyclization reactions, catalyzed by two key classes of enzymes, terpene synthases (TPS), then constructs the foundational C20 diterpene skeleton.

-

From GGPP to ent-Copalyl Diphosphate (ent-CPP): The first committed step is the cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS).

-

Formation of the Tetracyclic Diterpene Skeleton: The second class of enzymes, ent-kaurene synthase-like (KSL), utilizes ent-CPP as a substrate to produce various tetracyclic and pentacyclic diterpene skeletons. In the context of diterpenoid alkaloid biosynthesis, the key products are ent-kaurene and ent-atiserene. The atisane-type skeleton is considered the direct precursor to the C20-diterpenoid alkaloids.

From Diterpene to Diterpenoid Alkaloid: The C20 Precursors

The conversion of the diterpene hydrocarbon skeleton into an alkaloid involves the incorporation of a nitrogen atom and a series of oxidative modifications.

-

Nitrogen Incorporation: Isotopic labeling studies have suggested that ethanolamine is a preferred source of the nitrogen atom that forms the characteristic N-ethyl group in many aconitine-type alkaloids. The exact mechanism and the enzyme responsible for this incorporation are still under investigation.

-

Oxidative Modifications and Formation of Atisine: Following nitrogen incorporation, the diterpene scaffold undergoes extensive oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). These enzymes introduce hydroxyl groups and other functionalities, leading to the formation of key C20-diterpenoid alkaloid intermediates such as atisine. Atisine is considered a crucial branching point in the pathway, leading to the vast diversity of diterpenoid alkaloids.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound from the C20 precursor atisine involves a skeletal rearrangement to form the C19 core, followed by a series of specific tailoring reactions. The following is a proposed, or putative, pathway based on the known structure of this compound and related C19-diterpenoid alkaloids.

The key transformations from the atisine-type C20 skeleton to the aconitine-type C19 skeleton, which forms the core of this compound, likely involve:

-

Skeletal Rearrangement: A complex oxidative rearrangement of the atisine skeleton leads to the expulsion of a carbon atom (typically C-20) and the formation of the characteristic C19 aconitane skeleton.

-

Hydroxylations: Multiple hydroxyl groups are introduced at specific positions on the aconitane skeleton by CYP450s and 2-ODDs. For this compound, this would include hydroxylations at C-1, C-3, C-6, C-8, C-13, C-14, C-15, and C-16.

-

O-Methylations: Specific hydroxyl groups are then methylated by O-methyltransferases (OMTs). In this compound, methoxy groups are present at C-1, C-6, C-16, and on the methoxymethyl group at C-4.

-

Acylations: The final tailoring steps involve the acylation of hydroxyl groups with various acyl moieties. This compound is characterized by an acetoxy group at C-8 and a veratroyl group at C-14. These reactions are catalyzed by acyltransferases, likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent acyltransferases.

The following diagram illustrates the putative biosynthetic pathway leading to this compound.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

While specific quantitative data for this compound across a wide range of Aconitum species is not extensively available in the literature, data for other major C19-diterpenoid alkaloids, such as aconitine, mesaconitine, and hypaconitine, have been reported. This data provides a valuable context for understanding the accumulation of these alkaloids in the plants. The following table summarizes representative quantitative data for major diterpenoid alkaloids in different Aconitum species. It is important to note that alkaloid content can vary significantly based on the plant's geographical origin, developmental stage, and environmental conditions.

| Aconitum Species | Alkaloid | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Aconitum carmichaeli | Aconitine | 0.2 - 1.5 | HPLC | [1] |

| Mesaconitine | 0.1 - 0.8 | HPLC | [1] | |

| Hypaconitine | 0.3 - 2.0 | HPLC | [1] | |

| Aconitum kusnezoffii | Aconitine | 0.1 - 0.6 | HPLC-MS | [2] |

| Mesaconitine | 0.05 - 0.3 | HPLC-MS | [2] | |

| Hypaconitine | 0.2 - 1.2 | HPLC-MS | ||

| Aconitum chasmanthum | Indaconitine (8-acetyl-ludaconitine) | Not specified, but a major alkaloid | Isolation |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of transcriptomics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments.

Protocol for Alkaloid Extraction from Aconitum Plant Material

This protocol describes a general method for the extraction of total alkaloids from Aconitum tubers.

Materials:

-

Dried and powdered Aconitum tubers

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

25% Ammonium hydroxide solution (NH4OH)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

-

pH meter or pH strips

Procedure:

-

Maceration: Weigh 10 g of dried, powdered Aconitum tuber material and place it in a flask. Add 100 mL of methanol and stir at room temperature for 24 hours.

-

Filtration: Filter the methanolic extract through filter paper. Repeat the extraction of the plant residue two more times with fresh methanol.

-

Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning: a. Dissolve the crude extract in 50 mL of 1 M HCl. b. Transfer the acidic solution to a separatory funnel and wash it three times with 50 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layer. c. Adjust the pH of the aqueous layer to 9-10 with 25% ammonium hydroxide solution. d. Extract the alkaloids from the basified aqueous solution three times with 50 mL of dichloromethane. e. Combine the dichloromethane extracts.

-

Drying and Concentration: Dry the combined dichloromethane extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.

-

Storage: Store the crude alkaloid extract at -20°C for further analysis.

Caption: Workflow for the extraction of alkaloids.

Protocol for Heterologous Expression and Functional Characterization of Candidate Biosynthetic Enzymes

This protocol outlines the steps to identify and functionally characterize candidate enzymes (e.g., CYP450s, OMTs, Acyltransferases) involved in this compound biosynthesis.

Materials:

-

Aconitum species of interest (for RNA extraction)

-

RNA extraction kit

-

cDNA synthesis kit

-

Polymerase Chain Reaction (PCR) reagents

-

Expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast)

-

Competent E. coli (for cloning and expression) or yeast cells

-

Appropriate growth media and antibiotics/selection agents

-

Inducing agent (e.g., IPTG for E. coli or galactose for yeast)

-

Cell lysis buffer

-

Ni-NTA affinity chromatography column (for His-tagged protein purification)

-

Substrates (e.g., putative alkaloid intermediates)

-

Cofactors (e.g., NADPH for CYP450s, S-adenosylmethionine for OMTs, acetyl-CoA/veratroyl-CoA for acyltransferases)

-

LC-MS system for product analysis

Procedure:

-

Candidate Gene Identification: a. Perform transcriptome sequencing (RNA-seq) of different tissues of the Aconitum species. b. Identify candidate genes encoding CYP450s, OMTs, and acyltransferases based on sequence homology to known enzymes involved in alkaloid biosynthesis. c. Analyze the expression profiles of these candidate genes to find those that correlate with alkaloid accumulation.

-

Gene Cloning and Vector Construction: a. Extract total RNA from the Aconitum tissue with the highest candidate gene expression. b. Synthesize cDNA from the extracted RNA. c. Amplify the full-length coding sequences of the candidate genes by PCR using gene-specific primers. d. Clone the PCR products into an appropriate expression vector.

-

Heterologous Expression: a. Transform the expression constructs into a suitable host organism (e.g., E. coli or Saccharomyces cerevisiae). b. Grow the transformed cells in a suitable medium to a desired cell density. c. Induce protein expression with the appropriate inducing agent.

-

Protein Purification (Optional but Recommended): a. Harvest the cells and lyse them to release the proteins. b. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays: a. Set up enzymatic reactions containing the purified recombinant enzyme (or crude cell lysate), the putative substrate (an intermediate in the this compound pathway), and the necessary cofactors. b. Incubate the reactions at an optimal temperature for a specific period. c. Stop the reactions and extract the products.

-

Product Analysis: a. Analyze the reaction products by LC-MS. b. Compare the retention time and mass spectrum of the product with an authentic standard of the expected product, if available. c. If a standard is not available, use high-resolution MS and MS/MS fragmentation to elucidate the structure of the product.

Caption: Workflow for enzyme functional characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound in Aconitum species represents a fascinating and complex area of plant natural product chemistry. While the early stages of the pathway are becoming clearer, the specific enzymes responsible for the intricate tailoring reactions that create the final this compound molecule remain largely unknown. The putative pathway presented in this guide provides a roadmap for future research. The combination of next-generation sequencing, sophisticated analytical techniques, and synthetic biology approaches will be instrumental in identifying and characterizing the missing enzymatic steps. A complete understanding of the this compound biosynthetic pathway will not only be a significant scientific achievement but also open up possibilities for the sustainable production of this and other related alkaloids for pharmacological applications. The detailed protocols and compiled data herein are intended to serve as a valuable resource to guide and inspire these future endeavors.

References

Ludaconitine Spectral Data Analysis: A Methodological Overview

Researchers, scientists, and drug development professionals often require detailed spectral analysis for the structural elucidation and characterization of complex natural products. This guide outlines the typical methodologies and data interpretation approaches for the spectral analysis of diterpenoid alkaloids, with a focus on Ludaconitine. However, a comprehensive search of available scientific literature and spectral databases did not yield specific, publicly available experimental ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for this compound. Therefore, this document will provide a framework of the required experimental protocols and the expected data characteristics for a compound of this nature, based on the analysis of closely related Aconitum alkaloids.

Introduction to this compound and Diterpenoid Alkaloids

This compound is a C19-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. The structural analysis of such compounds is heavily reliant on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information, which, when pieced together, allows for the unambiguous determination of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a compound like this compound, a suite of 1D and 2D NMR experiments is required for complete structural assignment.

Experimental Protocols

Sample Preparation: A sample of pure this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or C₅D₅N) in a 5 mm NMR tube. The choice of solvent is crucial and depends on the solubility of the analyte and the desired resolution of the spectra.

Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1D NMR Experiments:

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR (Carbon-13 NMR): Reveals the number of chemically distinct carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling larger structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Data Presentation (Hypothetical Data for this compound)

Due to the lack of available data, the following tables are presented as examples of how the NMR data for this compound would be structured.

Table 1: Hypothetical ¹H NMR Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-1 | 3.25 | dd | 8.5, 2.1 |

| H-2 | 2.10 | m | |

| ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Position | δ (ppm) | DEPT |

| C-1 | 85.2 | CH |

| C-2 | 35.8 | CH₂ |

| ... | ... | ... |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocols

Instrumentation: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is typically employed.

Data Acquisition:

-

Full Scan MS: To determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺).

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern, which provides clues about the substructures within the molecule.

Data Presentation (Hypothetical Data for this compound)

Table 3: Hypothetical Mass Spectrometry Data for this compound

| Ion | m/z (experimental) | m/z (calculated) | Formula |

| [M+H]⁺ | 586.3215 | 586.3222 | C₃₂H₄₄NO₁₀ |

| Fragment 1 | 526.2998 | 526.3011 | C₃₀H₄₀NO₈ |

| Fragment 2 | 494.2745 | 494.2752 | C₂₈H₃₆NO₇ |

| ... | ... | ... | ... |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocols

Sample Preparation: A small amount of the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution using an appropriate IR-transparent solvent.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Presentation (Hypothetical Data for this compound)

Table 4: Hypothetical IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | broad | O-H stretch (hydroxyl) |

| 2935, 2870 | strong | C-H stretch (aliphatic) |

| 1735 | strong | C=O stretch (ester) |

| 1715 | strong | C=O stretch (ketone) |

| 1605, 1495 | medium | C=C stretch (aromatic) |

| 1240, 1090 | strong | C-O stretch (ester, ether) |

Data Analysis and Structure Elucidation Workflow

The process of elucidating the structure of a complex natural product like this compound is a systematic puzzle-solving endeavor. The logical flow of this process is outlined below.

An In-depth Technical Guide to the Solubility of Ludaconitine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ludaconitine, a complex diterpenoid alkaloid. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility and outlines a detailed experimental protocol for the quantitative determination of this compound's solubility in various organic solvents. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a C-19 norditerpenoid alkaloid found in plants of the Aconitum and Delphinium genera. Like other alkaloids in its class, it possesses a complex molecular structure and significant biological activity. The solubility of such compounds is a critical physicochemical parameter that influences their extraction, purification, formulation, and bioavailability. Understanding the solubility of this compound in different organic solvents is therefore essential for its scientific investigation and potential therapeutic applications.

Solubility of this compound: Qualitative and Quantitative Data

Table 1: Solubility of this compound in Various Organic Solvents

| Organic Solvent | Chemical Formula | Polarity Index | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Chloroform | CHCl₃ | 4.1 | Soluble | Data not available in published literature |

| Dichloromethane | CH₂Cl₂ | 3.1 | Soluble | Data not available in published literature |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble | Data not available in published literature |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Soluble | Data not available in published literature |

| Acetone | C₃H₆O | 5.1 | Soluble | Data not available in published literature |

| Ethanol | C₂H₅OH | 4.3 | Likely Soluble | Data not available in published literature |

| Methanol | CH₃OH | 5.1 | Likely Soluble | Data not available in published literature |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Likely Soluble | Data not available in published literature |

| Water | H₂O | 10.2 | Insoluble | Data not available in published literature |

Polarity Index is a relative measure of the polarity of a solvent.

Experimental Protocol for Determining this compound Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[2][3] This protocol is a robust technique for obtaining accurate and reproducible solubility data.

3.1. Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the dissolved compound in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[2]

3.2. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

HPLC column (e.g., C18 or C30 reversed-phase)

3.3. Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[2]

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Quantification of Solute by HPLC:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area (or height) against the concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

3.4. HPLC Method for Diterpenoid Alkaloids

A suitable HPLC method for the quantification of diterpenoid alkaloids would typically involve:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.03 M ammonium hydrogen carbonate) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where this compound has significant absorbance or a more universal detector like a Charged Aerosol Detector (CAD) if the chromophore is weak.

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: 10-20 µL.

3.5. Data Reporting

The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining this compound solubility via the shake-flask method.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Polarity: Based on the principle of "like dissolves like," this compound, being a relatively polar organic molecule, will exhibit higher solubility in solvents with similar polarity.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.

-

Solvent-Solute Interactions: Specific interactions such as hydrogen bonding between this compound and the solvent molecules can significantly impact solubility.

-

Purity of this compound: Impurities can affect the measured solubility.

-

Crystalline Form: Different polymorphs of a compound can have different solubilities.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides the qualitative information available and a detailed, robust experimental protocol for its determination. The provided shake-flask method, coupled with HPLC analysis, represents a standard approach for obtaining reliable solubility data. Such data is invaluable for the advancement of research and development involving this and other related natural products. For any specific application, it is highly recommended to experimentally determine the solubility of this compound under the conditions of interest.

References

Ludaconitine: A Diterpenoid Alkaloid from the Himalayan Aconitum spicatum

A technical overview of the discovery, chemical properties, and initial biological screening of Ludaconitine, a C-19 norditerpenoid alkaloid isolated from the tubers of Aconitum spicatum.

Introduction

This compound is a naturally occurring diterpenoid alkaloid that was first reported in 2016 by a team of researchers led by Sajan L. Shyaula.[1][2] It belongs to the complex family of Aconitum alkaloids, which are well-known for their diverse and potent biological activities. This document provides a comprehensive overview of the discovery, isolation, and initial pharmacological assessment of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Natural Source

This compound was isolated from the tubers of Aconitum spicatum (Bruhl) Stapf, a plant species belonging to the Ranunculaceae family.[1][2] This plant is found in the Himalayan region and has been traditionally used in some folk medicine systems. The investigation of the chemical constituents of Aconitum spicatum led to the identification of this compound alongside other known diterpenoid alkaloids.

Chemical Properties

The chemical structure of this compound was elucidated using spectroscopic techniques. Its molecular formula has been determined as C₃₂H₄₅NO₉, with a corresponding molecular weight of 587.7 g/mol .

| Property | Value |

| Molecular Formula | C₃₂H₄₅NO₉ |

| Molecular Weight | 587.7 g/mol |

| Type of Alkaloid | C-19 Norditerpenoid |

| Natural Source | Aconitum spicatum (tubers) |

Experimental Protocols

While the seminal publication by Shyaula et al. outlines the general approach to the isolation of this compound, specific, detailed experimental protocols, including quantitative data from spectroscopic analyses (¹H NMR, ¹³C NMR, HR-MS), are not fully available in the public domain. The general procedure involved the extraction of the plant material followed by chromatographic separation to isolate the individual alkaloid constituents.

General Isolation Workflow

The isolation of this compound from Aconitum spicatum can be conceptually represented by the following workflow.

Pharmacological Activity

Initial biological screening of this compound has revealed its potential as an antileishmanial agent.

Antileishmanial Activity

In an in vitro assay against the promastigotes of Leishmania major, this compound demonstrated inhibitory activity.[1] The half-maximal inhibitory concentration (IC₅₀) was determined, providing a quantitative measure of its potency.

| Compound | IC₅₀ (μg/mL) against Leishmania major |

| This compound | 36.10 ± 3.4 |

Cytotoxicity Profile

In addition to its antileishmanial activity, this compound was also evaluated for its cytotoxic effects against a panel of human cancer cell lines and a normal fibroblast cell line. The results indicated a lack of significant cytotoxicity at the tested concentration.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and the molecular mechanism of action underlying the antileishmanial activity of this compound have not yet been elucidated. Further research is required to understand how this compound exerts its inhibitory effects on Leishmania major. A hypothetical representation of the research path to elucidate the mechanism of action is presented below.

Conclusion and Future Directions

This compound is a diterpenoid alkaloid with demonstrated antileishmanial activity in vitro. Its discovery from Aconitum spicatum adds to the vast chemical diversity of Aconitum alkaloids. The initial findings warrant further investigation into its mechanism of action, structure-activity relationships, and potential for development as a therapeutic agent. Future research should focus on obtaining detailed spectroscopic data for complete structural confirmation, exploring its efficacy in in vivo models of leishmaniasis, and synthesizing analogs to optimize its activity and safety profile. The lack of detailed, publicly available experimental data currently limits a more in-depth technical assessment.

References

Ludaconitine: A Technical Deep Dive into a C19-Diterpenoid Alkaloid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ludaconitine, a member of the complex C19-diterpenoid alkaloid family. While specific research on this compound is limited, this document extrapolates from the extensive knowledge of closely related Aconitum alkaloids to offer insights into its structure, biosynthesis, and potential biological activities. The information presented herein is intended to serve as a foundational resource for stimulating further investigation into this intriguing natural product.

Introduction to Diterpenoid Alkaloids

Diterpenoid alkaloids are a large and structurally diverse class of natural products, primarily isolated from plants of the genera Aconitum, Delphinium, and Consolida within the Ranunculaceae family[1]. These compounds are characterized by a complex polycyclic skeleton derived from a diterpene precursor. Based on their carbon skeleton, they are broadly classified into three main types: C20, C19, and C18-diterpenoid alkaloids[2]. This compound belongs to the C19-diterpenoid alkaloid group, which is the largest and most structurally varied of the three[1].

These alkaloids are renowned for their potent biological activities, which range from analgesic and anti-inflammatory to highly toxic[1][2]. The toxicity, particularly of the aconitine-type alkaloids, is primarily due to their interaction with voltage-gated sodium channels in the myocardium and neurons, leading to cardiotoxicity and neurotoxicity.

This compound and its Chemical Profile

Direct and extensive studies on this compound are not widely available in the current body of scientific literature. However, information on a closely related derivative, 8-acetyl-ludaconitine, provides some insight into its chemical nature.

| Property | Data for 8-Acetyl-Ludaconitine | Reference |

| Molecular Formula | C32H45NO10 | |

| Molecular Weight | 603.7 g/mol | |

| Type | C19-Diterpenoid Alkaloid | Inferred |

Biosynthesis of C19-Diterpenoid Alkaloids

The biosynthesis of C19-diterpenoid alkaloids is a complex enzymatic process that begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form tetracyclic diterpene precursors, primarily through the ent-kaurene and ent-atisane pathways. The nitrogen atom is incorporated from an amino acid, typically L-arginine or L-ornithine, to form the characteristic heterocyclic ring system. Subsequent oxidative modifications and rearrangements of the carbon skeleton lead to the vast diversity of diterpenoid alkaloids observed in nature.

Relationship with Other Diterpenoid Alkaloids

This compound is structurally related to other C19-diterpenoid alkaloids found in Aconitum species. These alkaloids share a common hexacyclic or pentacyclic core structure. The specific substitutions on this core, such as the number and location of hydroxyl, methoxy, and ester groups, determine the specific identity and biological activity of each alkaloid.

Prominent examples of related C19-diterpenoid alkaloids include:

-

Aconitine: A highly toxic alkaloid known for its cardiotoxic and neurotoxic effects, which are mediated through the persistent activation of voltage-gated sodium channels.

-

Mesaconitine and Hypaconitine: Structurally similar to aconitine and also exhibiting significant toxicity.

-

Lappaconitine: A C18-diterpenoid alkaloid (derived from a C19 precursor) that has demonstrated potent analgesic and anti-inflammatory activities with a lower toxicity profile compared to aconitine.

The structural relationship between these alkaloids suggests that this compound may also possess significant biological activity, warranting further investigation into its pharmacological and toxicological properties.

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of this compound are not available. However, the following represents a generalized workflow for the extraction, isolation, and characterization of diterpenoid alkaloids from Aconitum species, which would be applicable to this compound.

Extraction

-

Plant Material Preparation: The roots or whole plant of the target Aconitum species are collected, dried, and ground into a fine powder.

-

Solvent Extraction: The powdered material is typically extracted with methanol or ethanol at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure complete extraction of the alkaloids.

-

Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure to yield a crude extract.

Isolation and Purification

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with ammonia solution to pH 9-10) and extracted with a non-polar solvent to obtain the crude alkaloid fraction.

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina. A gradient elution system, typically with solvent mixtures such as chloroform-methanol or hexane-ethyl acetate, is used to separate the alkaloids into fractions based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target alkaloid are further purified using preparative HPLC, often on a C18 column, to yield the pure compound.

Structure Elucidation

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the isolated alkaloid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex structure of diterpenoid alkaloids. This includes:

-

1H NMR: To identify the types and connectivity of protons.

-

13C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the carbon skeleton and the placement of substituents.

-

Potential Pharmacological and Toxicological Significance

Given its structural similarity to other C19-diterpenoid alkaloids, this compound is likely to exhibit significant biological activity. It may possess analgesic, anti-inflammatory, or anti-arrhythmic properties, similar to other non-toxic or less-toxic diterpenoid alkaloids. Conversely, the potential for high toxicity, a hallmark of many aconitine-type alkaloids, cannot be discounted. The primary mechanism of action is anticipated to involve the modulation of ion channels, particularly voltage-gated sodium channels. Further research is imperative to determine the specific biological effects and the therapeutic potential, if any, of this compound.

Conclusion and Future Directions

This compound represents an understudied component of the vast and complex family of diterpenoid alkaloids. While its precise chemical and biological profile remains to be fully elucidated, the established knowledge of related compounds provides a strong foundation for future research. The isolation and complete structural characterization of this compound, followed by comprehensive pharmacological and toxicological screening, are critical next steps. Such studies will not only expand our understanding of the chemical diversity of Aconitum alkaloids but also have the potential to uncover novel lead compounds for drug development. The detailed methodologies and comparative data presented in this guide are intended to facilitate and inspire these future investigations.

References

Potential Biological Activities of Ludaconitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaconitine, a diterpenoid alkaloid predominantly isolated from plants of the Aconitum and Delphinium genera, has garnered significant scientific interest for its diverse pharmacological properties. Historically used in traditional medicine, modern research has begun to elucidate the molecular mechanisms underlying its potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic applications, focusing on its analgesic and anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Data on Biological Activities

The biological effects of this compound have been quantified in numerous preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments, providing a comparative overview of its potency and efficacy.

Table 1: Analgesic Activity of this compound in Animal Models

| Animal Model | Assay | Route of Administration | ED50 (mg/kg) | Reference Compound |

| Mouse | Acetic Acid-Induced Writhing | Subcutaneous | 2.3 | - |

| Mouse | Formaldehyde Test | Subcutaneous | 7.1 | - |

| Rat | Spinal Nerve Ligation (Mechanical Allodynia) | Subcutaneous | 1.1 | - |

| Rat | Spinal Nerve Ligation (Thermal Hyperalgesia) | Subcutaneous | 1.6 | - |

| Rat | Bone Cancer Pain (Mechanical Allodynia) | Subcutaneous | 2.0 | - |

Table 2: In Vitro Inhibition of Voltage-Gated Sodium (Nav) Channels by this compound

| Channel Subtype | Cell Line | Method | IC50 (µM) | % Inhibition (at 100 µM) |

| hNav1.7 | HEK293 | Whole-cell patch clamp | 27.67 | 53% |

| rNav1.3 | - | - | - | 46% |

| rNav1.4 | - | - | - | 38% |

| hNav1.5 (hH1) | - | Whole-cell patch clamp | - | 29% |

| rNav1.8 | - | - | - | 22% |

Data for rNav1.3, rNav1.4, and rNav1.8 are presented as percentage of inhibition at a concentration of 100 µM.

Table 3: Anti-Inflammatory and Toxicological Data for this compound and its Analogue N-deacetyllappaconitine (DLA)

| Parameter | Species | Value (mg/kg) | Compound |

| LD50 | Mouse (i.p.) | 10.5 | This compound |

| LD50 | Rat (i.p.) | 9.9 | This compound |

| LD50 | Mouse (i.p.) | 23.5 | DLA |

| LD50 | Rat (i.p.) | 29.9 | DLA |

i.p. - intraperitoneal

Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms of action, primarily targeting voltage-gated sodium channels and inflammatory pathways.

Inhibition of Voltage-Gated Sodium Channels

A primary mechanism underlying the analgesic and local anesthetic properties of this compound is its ability to block voltage-gated sodium channels. It has been shown to inhibit several neuronal isoforms of these channels, with a notable effect on Nav1.7, a key player in pain signaling.[1][2] The inhibition of Nav1.7 by this compound is voltage-dependent and characterized by a slow onset and irreversibility, distinguishing it from common local anesthetics.[1] This irreversible blockade is attributed to its binding to the site 2 receptor on the channel, a site also targeted by other neurotoxins.[3][4] Studies on the human heart sodium channel (hH1 or Nav1.5) have revealed that this compound binds almost exclusively to the open state of the channel.

Mechanism of this compound's analgesic effect via voltage-gated sodium channel blockade.

Anti-Inflammatory Activity and Modulation of Macrophage Polarization

This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways. One of the identified mechanisms involves the P2X7 receptor, an ATP-gated ion channel expressed on immune cells, including macrophages. Activation of the P2X7 receptor is implicated in the M1 polarization of macrophages, which are pro-inflammatory. This compound has been shown to inhibit the expression of the P2X7 receptor. This inhibition leads to a shift in macrophage polarization from the M1 to the M2 phenotype, which is associated with anti-inflammatory and tissue-repair functions. This shift is characterized by a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-18, and an increase in the anti-inflammatory cytokine IL-10. The downstream signaling of the P2X7 receptor involves the activation of transcription factors like NF-κB and STATs, which regulate the expression of genes associated with macrophage polarization.

This compound's modulation of macrophage polarization via the P2X7 receptor pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This protocol is a standard method for assessing peripheral analgesic activity.

-

Animals: Male albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water. They are acclimatized to the experimental environment for at least one hour before testing.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Different doses of this compound are administered to respective groups of animals, typically via subcutaneous or intraperitoneal injection. A control group receives the vehicle only, and a positive control group may receive a standard analgesic like aspirin.

-

Induction of Writhing: Thirty minutes after drug administration, 0.6% acetic acid solution (10 mL/kg body weight) is injected intraperitoneally to each mouse to induce the writhing response.

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching of the abdomen and/or extension of the hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

-

Data Analysis: The percentage of analgesic activity is calculated using the following formula: % Analgesia = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Workflow for the Acetic Acid-Induced Writhing Test.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This is a widely used model to evaluate acute inflammation.

-

Animals: Male Wistar rats (150-200 g) are typically used. They are housed under standard conditions and fasted overnight before the experiment with free access to water.

-

Drug Administration: this compound is prepared in a suitable vehicle. Different doses are administered orally or intraperitoneally to the test groups. The control group receives only the vehicle, and a positive control group may receive a standard anti-inflammatory drug like indomethacin.

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured at 0 hours (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated as follows: % Inhibition = [(Mean paw volume increase in control - Mean paw volume increase in test group) / Mean paw volume increase in control] x 100

Workflow for the Carrageenan-Induced Paw Edema Assay.

Hot Plate Test (Analgesic Activity)

This method is used to assess central analgesic activity.

-

Apparatus: A hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

-

Animals: Mice are used and screened for their baseline pain response. Only animals that show a response (licking of the forepaws or jumping) within 5-15 seconds are selected for the experiment.

-

Drug Administration: this compound is administered to the test group, while the control group receives the vehicle.

-

Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on the hot plate, and the latency to the first sign of nociception (paw licking or jumping) is recorded. A cut-off time (usually 30-60 seconds) is set to prevent tissue damage.

-

Data Analysis: The increase in latency period is considered as the index of analgesic activity. The results are often expressed as the mean reaction time ± SEM.

References

- 1. Inherent P2X7 Receptors Regulate Macrophage Functions during Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antileishmanial Activity of Miltefosine: A Case Study

Disclaimer: An extensive search of scientific literature did not yield any specific data regarding the antileishmanial activity of Ludaconitine. Therefore, this guide utilizes Miltefosine, a well-characterized oral antileishmanial drug, as a case study to provide a comprehensive overview of the methodologies and data analysis relevant to the field. This document is intended for researchers, scientists, and drug development professionals.

Miltefosine, an alkylphosphocholine, was initially developed as an anticancer agent but has become a crucial first-line oral treatment for visceral leishmaniasis.[1][2] Its mechanism of action is multifaceted, primarily targeting the parasite's metabolism and cellular signaling pathways.[3][4]

Data Presentation: In Vitro Antileishmanial Activity of Miltefosine

The efficacy of an antileishmanial compound is typically quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) against both the promastigote (the form found in the sandfly vector) and the amastigote (the intracellular form in the mammalian host) stages of the parasite.

Table 1: Antileishmanial Activity of Miltefosine against Leishmania Promastigotes

| Leishmania Species | IC50 (µM) | Incubation Time (hours) | Assay Method |

| L. donovani | 13.32 | 24 | MTT Assay |

| L. donovani | 11.73 | 48 | MTT Assay |

| L. donovani | 10.63 | 72 | MTT Assay |

| L. donovani | 3.74 ± 0.38 | Not Specified | In vitro promastigote assay[5] |

| L. donovani | 0.4 - 3.8 | Not Specified | Not Specified |

| L. infantum | 7 | 48 | MTT Assay |

| L. major | 22 | 48 | MTT Assay |

| L. tropica | 11 | 48 | MTT Assay |

| L. tropica | 17.07 | 48 | MTT Assay |

Table 2: Antileishmanial Activity of Miltefosine against Leishmania Amastigotes

| Leishmania Species | Form | EC50/ED50 (µM) | Host Cell |

| L. donovani | Intracellular | 0.9 - 4.3 | Primary mouse peritoneal macrophages |

| L. infantum | Intracellular | 1.41 - 4.57 | Bone marrow-derived macrophages |

| L. major | Intracellular | 5.7 | Not Specified |

| L. tropica | Intracellular | 4.2 | Not Specified |

| L. tropica | Axenic | 18.08 | N/A |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of antileishmanial activity studies. Below are protocols for key experiments.

In Vitro Susceptibility Assay for Leishmania Promastigotes

This assay determines the direct effect of a compound on the proliferative, extracellular stage of the parasite.

Objective: To determine the IC50 value of a test compound against Leishmania promastigotes.

Methodology:

-

Leishmania Culture: Leishmania promastigotes (e.g., L. donovani) are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 25°C until they reach the logarithmic growth phase.

-

Plate Preparation: The test compound is serially diluted in 96-well microtiter plates.

-

Inoculation: Promastigotes are seeded into the wells at a concentration of approximately 1 x 10^6 cells/mL.

-

Incubation: The plates are incubated at 25°C for 48 to 72 hours.

-

Viability Assessment: Parasite viability is determined using a colorimetric method, such as the MTT assay, which measures the metabolic activity of live cells. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated relative to untreated control wells. The IC50 value is determined by non-linear regression analysis of the dose-response curve.

In Vitro Susceptibility Assay for Intracellular Amastigotes

This assay is more clinically relevant as it assesses the compound's ability to kill the parasite within its host cell, the macrophage.

Objective: To determine the EC50 value of a test compound against intracellular Leishmania amastigotes.

Methodology:

-

Macrophage Culture: A macrophage cell line (e.g., THP-1, J774) or primary macrophages (e.g., mouse peritoneal macrophages) are seeded in chamber slides or 96-well plates and allowed to adhere. THP-1 cells require differentiation into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA).

-

Infection: The adhered macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.

-

Removal of Extracellular Parasites: After an incubation period (e.g., 4-24 hours), non-internalized promastigotes are removed by washing.

-

Compound Treatment: The infected macrophages are then treated with serial dilutions of the test compound and incubated for 72 hours.

-

Microscopic Analysis: The cells are fixed, stained with Giemsa, and examined under a light microscope.

-

Data Analysis: The number of amastigotes per 100 macrophages is counted for each drug concentration. The EC50 value is calculated based on the reduction in the number of intracellular amastigotes compared to untreated controls.

Analysis of Apoptosis Induction by Flow Cytometry

Miltefosine is known to induce an apoptosis-like cell death in Leishmania. This can be assessed by detecting the externalization of phosphatidylserine (PS) and membrane integrity.

Objective: To determine if the test compound induces apoptosis in Leishmania promastigotes.

Methodology:

-

Parasite Treatment: Promastigotes are treated with the IC50 concentration of the test compound for various time points (e.g., 24, 48 hours).

-

Staining: An Annexin V-FLUOS staining kit is used. The treated parasites are washed and resuspended in a binding buffer, then incubated with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: The samples are analyzed using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative / PI-positive: Necrotic cells.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Disruption of the mitochondrial membrane potential is a key indicator of early apoptosis.

Objective: To evaluate the effect of a test compound on the mitochondrial function of Leishmania.

Methodology:

-

Parasite Treatment: Promastigotes are treated with the test compound.

-

Staining: The cells are incubated with a fluorescent probe sensitive to mitochondrial membrane potential, such as JC-1 or Rhodamine 123.

-

Analysis: The change in fluorescence is measured using a flow cytometer or a fluorescence plate reader. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in Rhodamine 123 fluorescence indicates depolarization of the mitochondrial membrane.

Visualizations: Workflows and Signaling Pathways